Octadecadienyl dihydrogen phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

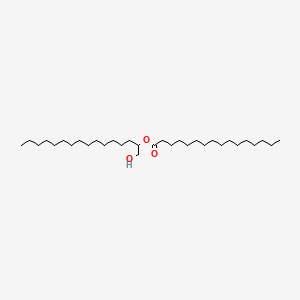

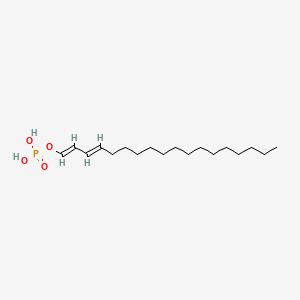

Le phosphate d'octadécadiényle dihydrogène est un ester phosphorique organique de formule chimique C18H35O4P . Il est connu pour ses propriétés uniques et ses applications dans divers domaines, notamment la chimie, la biologie et l'industrie. Ce composé est caractérisé par sa longue chaîne carbonée et la présence d'un groupe phosphate, qui confère une réactivité chimique et une fonctionnalité spécifiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du phosphate d'octadécadiényle dihydrogène implique généralement l'estérification de l'octadécadiénol avec l'acide phosphorique. La réaction est effectuée dans des conditions contrôlées pour assurer la formation du produit souhaité. La réaction générale peut être représentée comme suit :

[ \text{C18H34OH} + \text{H3PO4} \rightarrow \text{C18H35O4P} + \text{H2O} ]

Méthodes de production industrielle : Dans les milieux industriels, la production de phosphate d'octadécadiényle dihydrogène implique des procédés d'estérification à grande échelle. La réaction est généralement catalysée par des acides ou des bases pour améliorer la vitesse de réaction et le rendement. Le mélange réactionnel est ensuite purifié par distillation ou cristallisation pour obtenir le composé pur.

Types de réactions :

Oxydation : Le phosphate d'octadécadiényle dihydrogène peut subir des réactions d'oxydation, conduisant à la formation de divers produits oxydés.

Réduction : Le composé peut être réduit dans des conditions spécifiques pour produire des esters phosphatés réduits.

Substitution : Il peut participer à des réactions de substitution où le groupe phosphate est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courants :

Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Réactifs de substitution : Halogènes, agents alkylants.

Principaux produits formés :

Produits d'oxydation : Esters phosphatés oxydés.

Produits de réduction : Esters phosphatés réduits.

Produits de substitution : Esters phosphatés substitués.

4. Applications de la recherche scientifique

Le phosphate d'octadécadiényle dihydrogène a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme tensioactif dans divers processus chimiques.

Biologie : Employé dans l'étude du métabolisme lipidique et comme composant dans les systèmes de délivrance de médicaments à base de lipides.

Médecine : Étudié pour son utilisation potentielle dans les formulations pharmaceutiques et comme composé bioactif.

Industrie : Utilisé dans la production de détergents, d'émulsifiants et d'autres produits industriels.

5. Mécanisme d'action

Le mécanisme d'action du phosphate d'octadécadiényle dihydrogène implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe phosphate peut participer à des réactions de phosphorylation, qui sont cruciales dans divers processus biochimiques. La longue chaîne carbonée permet au composé de s'intégrer dans les membranes lipidiques, affectant la fluidité et la fonction de la membrane.

Composés similaires :

- Phosphate d'ammonium dihydrogène

- Phosphate dihydrogène

- Phosphate d'ammonium dihydrogène

Comparaison : Le phosphate d'octadécadiényle dihydrogène est unique en raison de sa longue chaîne carbonée, qui confère des propriétés hydrophobes spécifiques et améliore sa capacité à interagir avec les membranes lipidiques. En revanche, des composés comme le phosphate d'ammonium dihydrogène et le phosphate dihydrogène sont plus hydrophiles et sont principalement utilisés dans différentes applications telles que les engrais et les additifs alimentaires.

Applications De Recherche Scientifique

Octadecadienyl dihydrogen phosphate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.

Biology: Employed in the study of lipid metabolism and as a component in lipid-based drug delivery systems.

Medicine: Investigated for its potential use in pharmaceutical formulations and as a bioactive compound.

Industry: Utilized in the production of detergents, emulsifiers, and other industrial products.

Mécanisme D'action

The mechanism of action of octadecadienyl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The phosphate group can participate in phosphorylation reactions, which are crucial in various biochemical processes. The long carbon chain allows the compound to integrate into lipid membranes, affecting membrane fluidity and function.

Comparaison Avec Des Composés Similaires

- Ammonium dihydrogen phosphate

- Dihydrogen phosphate

- Diammonium hydrogen phosphate

Comparison: Octadecadienyl dihydrogen phosphate is unique due to its long carbon chain, which imparts specific hydrophobic properties and enhances its ability to interact with lipid membranes. In contrast, compounds like ammonium dihydrogen phosphate and dihydrogen phosphate are more hydrophilic and are primarily used in different applications such as fertilizers and food additives.

Propriétés

Numéro CAS |

64509-07-5 |

|---|---|

Formule moléculaire |

C18H35O4P |

Poids moléculaire |

346.4 g/mol |

Nom IUPAC |

[(1E,3E)-octadeca-1,3-dienyl] dihydrogen phosphate |

InChI |

InChI=1S/C18H35O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21/h15-18H,2-14H2,1H3,(H2,19,20,21)/b16-15+,18-17+ |

Clé InChI |

OZXHJMFUPFOZLA-GKIXDJALSA-N |

SMILES isomérique |

CCCCCCCCCCCCCC/C=C/C=C/OP(=O)(O)O |

SMILES canonique |

CCCCCCCCCCCCCCC=CC=COP(=O)(O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dithione](/img/structure/B12648519.png)